molecular formula C25H28O15 B242646 Polygalaxanthone III CAS No. 162857-78-5

Polygalaxanthone III

Cat. No.: B242646
CAS No.: 162857-78-5
M. Wt: 568.5 g/mol
InChI Key: LLJUCXMVRPAONX-AYATVRNWSA-N
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Description

Polygalaxanthone III is a xanthone glycoside found in P. hongkongensis and has antioxidant activity . It scavenges hydroxyl and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals in cell-free assays . It’s also an effective anti-inflammatory ingredient in Polygala japonica Houtt .


Synthesis Analysis

This compound was first isolated and identified from P. tenuifolia roots in 1994 . The structures of three standard samples commercially available as this compound were characterized by LC/MS and NMR . LC/MS analysis revealed that two molecular types exist .


Molecular Structure Analysis

Both molecular types are chromatographically separable but have an identical mass number with distinguishable MS/MS spectra . One dimensional (1D)-NMR analyses demonstrated that both had the same xanthone moiety . They are structural isomers at the connecting position of glucose to apiose 1-position .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C25H28O15 . Its average mass is 568.481 Da and its monoisotopic mass is 568.142822 Da . It has 8 defined stereocentres .

Scientific Research Applications

Structural and Quality Analysis

  • Polygalaxanthone III, a major constituent of Polygala tenuifolia roots, is used for quality control of crude drugs. Structural characterization is essential for standardization, and LC/MS and NMR techniques revealed it exists in isomeric forms, as this compound and XI. This highlights the need for precise methods like LC-MS/MS for quality confirmation (Tsujimoto et al., 2019).

Analytical Method Development

  • Development of analytical methods, like ultra high-performance liquid chromatography, has been pursued to simultaneously quantify this compound and other compounds in Polygala Radix, reducing analysis time significantly. This advancement is pivotal for on-site quality assessments (Nishihara et al., 2018).

Pharmacokinetic Studies

  • Pharmacokinetic studies using LC-MS/MS methods have been conducted for simultaneous analysis of this compound and other compounds in rat plasma. These studies are crucial for understanding the behavior of these compounds in biological systems (Lin et al., 2014).

Extraction Optimization

  • Research has also focused on optimizing the extraction of this compound from Polygala tenuifolia, employing techniques like response surface methodology and least squares support vector machine. This is key for efficient extraction of natural medicines (Li et al., 2022).

Quality Evaluation

  • Studies on quality evaluation of Radix polygalae have been conducted, emphasizing the importance of bioactive compounds including this compound for traditional medicine applications. This provides insights into the quality assessment of herbal medicines (Yang et al., 2018).

Comparative Pharmacokinetics

  • Comparative pharmacokinetic studies in rat and beagle dog plasma have been performed after oral administration of formulas containing this compound, revealing differences in pharmacokinetic parameters. This research aids in understanding the absorption and metabolism in different species (Lv et al., 2014).

Mechanism of Action

Target of Action

Polygalaxanthone III, also known as SY43GUR3DE, is a compound extracted from the plant Polygala tenuifolia Willd . It has been found to interact with multiple targets, including neurotransmitter receptors such as A2AR, NMDA-R, and GluR . It also inhibits the enzyme CYP2E1, which is involved in the metabolism of various substances within the body .

Mode of Action

This compound exhibits a broad range of pharmacological effects due to its interaction with various targets. It has been found to have antioxidant and anti-inflammatory effects, and it can also regulate the hypothalamic–pituitary–adrenal axis (HPA) and affect neurotransmitter release . It inhibits the chlorzoxazone 6-hydroxylation catalyzed by CYP2E1 .

Biochemical Pathways

The compound’s effects on the body are mediated through several biochemical pathways. Its antioxidant and anti-inflammatory effects are associated with apoptosis, a process of programmed cell death . It also improves neurogenesis, regeneration, differentiation, and neuronal plasticity . Furthermore, it affects the lipid droplet formation in cells .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats. A specific LC-MS/MS method has been developed for the simultaneous analysis of this compound and other compounds in rat plasma . .

Result of Action

This compound has been found to have beneficial effects on several conditions, especially neurological diseases such as anxiety, depression, cognitive dysfunction, Alzheimer’s disease (AD), and Parkinson’s disease (PD) . It has also been found to repair skin injury caused by Malassezia, a genus of fungi .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been applied externally to ulcerations to heal wounds quickly . .

Safety and Hazards

Polygalaxanthone III may be harmful if inhaled or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and eye irritation .

Future Directions

The role of Polygalaxanthone III in skin health is far from certain, and there is no clear solution . Therefore, understanding the development of Malassezia-associated skin diseases in general and seeking solutions are very important .

Biochemical Analysis

Biochemical Properties

Polygalaxanthone III has been found to have inhibitory effects on the Cytochrome P450 (CYP450) enzyme . Specifically, it inhibits the 6-hydroxylation of chlorzoxazone catalyzed by CYP2E1, with an IC50 of 50.56μM . This suggests that this compound can interact with and modulate the activity of certain enzymes in the body, potentially influencing various biochemical reactions.

Cellular Effects

It has been reported that this compound can affect the formation of lipid droplets in HaCaT cells . This suggests that this compound may influence cellular processes related to lipid metabolism and storage.

Molecular Mechanism

It has been suggested that its wound-healing effects may be related to the STAT3 pathway . This implies that this compound may interact with specific biomolecules, potentially influencing gene expression and cellular signaling pathways.

Temporal Effects in Laboratory Settings

It has been reported that this compound was applied externally to skin ulcerations in a mouse model, and it successfully healed the wounds quickly . This suggests that this compound may have stable and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Given its inhibitory effects on the CYP450 enzyme , it may be involved in drug metabolism pathways that are mediated by this enzyme.

Properties

IUPAC Name

2-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O15/c1-36-12-2-8-11(3-9(12)27)39-13-4-10(28)15(19(31)16(13)17(8)29)22-21(33)20(32)18(30)14(40-22)5-37-24-23(34)25(35,6-26)7-38-24/h2-4,14,18,20-24,26-28,30-35H,5-7H2,1H3/t14-,18-,20+,21-,22+,23+,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJUCXMVRPAONX-AYATVRNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162857-78-5
Record name Polygalaxanthone III
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162857785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name POLYGALAXANTHONE III
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY43GUR3DE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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